
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole
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Overview
Description
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole is a chemical compound characterized by the presence of a bromo group, two methoxy groups, a benzenesulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzaldehyde, is brominated using bromine in glacial acetic acid (GAA) to introduce the bromo group.
Sulfonylation: The brominated product is then reacted with sulfonyl chloride to introduce the benzenesulfonyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through a cyclization reaction with an appropriate ethyl imidazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Cyclization Reactions: The imidazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methoxy groups can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromo and methoxy groups may facilitate binding to enzymes or receptors, while the sulfonyl group can enhance the compound’s reactivity. The imidazole ring is known to interact with metal ions and participate in coordination chemistry, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-dimethoxy-4-iodophenethylamine: Another compound with methoxy groups and a halogen substituent.
4-bromo-2,5-dimethoxyamphetamine: Shares the bromo and methoxy groups but has an amphetamine backbone.
Uniqueness
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole is unique due to the combination of its structural features, including the sulfonyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The compound is synthesized through a multi-step process involving:
- Bromination : The starting material, 2,5-dimethoxybenzaldehyde, is brominated using bromine in glacial acetic acid.
- Sulfonylation : The brominated product reacts with sulfonyl chloride to introduce the sulfonyl group.
- Imidazole Formation : Cyclization occurs with an ethyl imidazole precursor to form the final compound.
The biological activity of this compound can be attributed to its structural features:
- Bromo and Methoxy Groups : These groups may enhance binding affinity to biological targets such as enzymes and receptors.
- Sulfonyl Group : Increases reactivity and may facilitate interactions with nucleophiles.
- Imidazole Ring : Known for its coordination chemistry, it interacts with metal ions, influencing various biological processes .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated significant antimicrobial properties against various bacterial strains. For instance:
- Jain et al. reported that derivatives of imidazole showed good antimicrobial potential against Staphylococcus aureus and Escherichia coli using a cylinder wells diffusion method .
Anticancer Activity
The compound has been explored for its anticancer properties. Imidazole derivatives are known to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Imidazole-containing compounds have shown anti-inflammatory effects in several studies, potentially by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Comparative Analysis
Compared to similar compounds, this compound stands out due to its unique combination of functional groups which enhance its reactivity and biological interactions.
Compound | Structural Features | Notable Activities |
---|---|---|
4-bromo-2,5-dimethoxyphenethylamine | Bromo and methoxy groups | Antidepressant effects |
2,5-dimethoxy-4-iodophenethylamine | Iodo substituent | Anticancer properties |
4-bromo-2,5-dimethoxyamphetamine | Amphetamine backbone | Stimulant effects |
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4S/c1-4-13-15-5-6-16(13)21(17,18)12-8-10(19-2)9(14)7-11(12)20-3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUXXIWKPLHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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